Cas no 2387602-17-5 (6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one)
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyrano[2,3-b]pyridin-2-one, 6-bromo-3,4-dihydro-
- 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one
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- Inchi: 1S/C8H6BrNO2/c9-6-3-5-1-2-7(11)12-8(5)10-4-6/h3-4H,1-2H2
- InChI Key: RYCOYNIMYWDPGU-UHFFFAOYSA-N
- SMILES: C12OC(=O)CCC1=CC(Br)=CN=2
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-100MG |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 100MG |
¥ 1,617.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-250MG |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 250MG |
¥ 2,587.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-500MG |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 500MG |
¥ 4,316.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-1G |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 1g |
¥ 6,468.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-5G |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 5g |
¥ 19,404.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-100mg |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 100mg |
¥1615.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-250mg |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 250mg |
¥2584.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-500mg |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 500mg |
¥4313.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-1g |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 1g |
¥6463.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGL020-5g |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one |
2387602-17-5 | 95% | 5g |
¥19389.0 | 2024-04-22 |
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one Suppliers
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one
Introduction to 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one (CAS No. 2387602-17-5)
6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 2387602-17-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridinone class, characterized by a fused pyranopyridine ring system, which makes it a versatile scaffold for designing biologically active molecules. The presence of a bromine substituent at the 6-position and a carbonyl group at the 2-position introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The structural motif of 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one is particularly intriguing due to its potential pharmacological properties. The fused ring system contributes to its ability to interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions. This structural feature has been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. The pyranopyridine scaffold has emerged as a privileged structure in drug discovery, owing to its ability to modulate enzyme activity through precise spatial orientation of functional groups. 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one serves as an excellent precursor for synthesizing such inhibitors. Its bromine substituent allows for further derivatization via cross-coupling reactions, enabling the introduction of diverse pharmacophores that can enhance binding affinity and selectivity.
One of the most notable applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have leveraged the reactivity of 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one to develop novel inhibitors targeting specific kinases such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These inhibitors have shown promise in preclinical studies, demonstrating efficacy in reducing tumor growth and inhibiting metastasis.
The carbonyl group at the 2-position of 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one also provides a site for further functionalization. This allows chemists to introduce additional moieties that can enhance solubility, improve metabolic stability, or modulate pharmacokinetic properties. For instance, hydroxyl or amine groups can be introduced to create more polar derivatives that exhibit better oral bioavailability.
Another area where this compound has found utility is in the development of antiviral agents. The pyranopyridine scaffold is known to interact with viral proteases and polymerases, making it an attractive scaffold for designing inhibitors against RNA viruses such as HIV and hepatitis C virus (HCV). By modifying the substituents on 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one, researchers have synthesized derivatives that inhibit viral replication by blocking key enzymatic steps.
The synthesis of 6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the condensation of β-ketoesters with cyano compounds followed by cyclization under acidic conditions. The bromination step is typically performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), which selectively introduces a bromine atom at the 6-position of the pyranopyridine ring.
In conclusion,6-bromo-3,4-dihydropyrano[2,3-b]pyridin-2-one (CAS No. 2387602-17-5) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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